(1-Chloropropyl)benzene
Overview
Description
(1-Chloropropyl)benzene is an organic compound with the molecular formula C₉H₁₁Cl. It consists of a benzene ring substituted with a 1-chloropropyl group. This compound is part of the broader class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications .
Scientific Research Applications
(1-Chloropropyl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
(1-Chloropropyl)benzene, also known as o-Chloropropylbenzene
Mode of Action
Benzene derivatives generally undergo electrophilic aromatic substitution . In this process, the electrophile (in this case, this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives have been shown to affect gene expression and biochemical pathways at low levels of exposure .
Result of Action
Benzene and its derivatives can cause various health effects, including damage to the bone marrow and the immune system, and they are associated with an increased risk of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors include temperature, pH, and the presence of other chemicals. For example, the rate of chemical reactions involving this compound may increase with temperature. The pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Other chemicals present in the environment can interact with this compound, potentially affecting its stability and activity .
Biochemical Analysis
Biochemical Properties
It is known that benzene and its derivatives can interact with various enzymes and proteins
Cellular Effects
Benzene and its derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzene and its derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
While there is some evidence suggesting a nonlinear dose-response relationship for benzene effects
Metabolic Pathways
Benzene is known to be metabolized in the liver to a series of phenolic and ring-opened products and their conjugates
Transport and Distribution
While active transport allows cells to move specific substances against their concentration gradient through a membrane protein
Subcellular Localization
Subcellular localization refers to the specific compartments or organelles within a cell where a substance is located
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloropropyl)benzene can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 1-chloropropane.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Substitution: Formation of 1-propylbenzene or other substituted derivatives.
Oxidation: Formation of 1-phenylpropan-1-one or benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: Similar in structure but lacks the propyl group.
1-Bromo-2-phenylethane: Similar in structure but contains a bromine atom instead of chlorine.
1-Chloro-2-phenylethane: Similar but with a different position of the chlorine atom
Uniqueness
(1-Chloropropyl)benzene is unique due to the presence of the 1-chloropropyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives. This makes it valuable in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
1-chloropropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMVVHAHSRJOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335275 | |
Record name | (1-chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylbenzyl chloride appears as a colorless to pale-colored liquid with a pungent odor. Insoluble in water and slightly denser than water. May irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
Record name | ETHYLBENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21915 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26968-58-1, 934-11-2 | |
Record name | ETHYLBENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21915 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (1-chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-chloropropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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